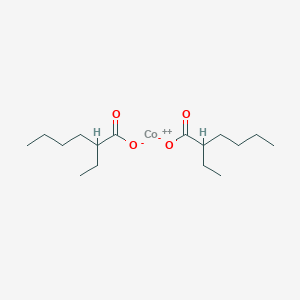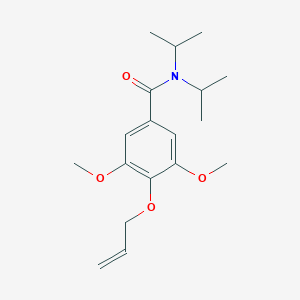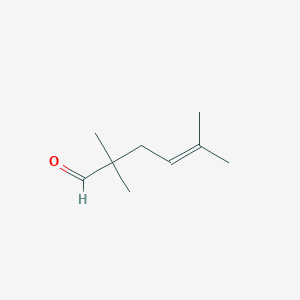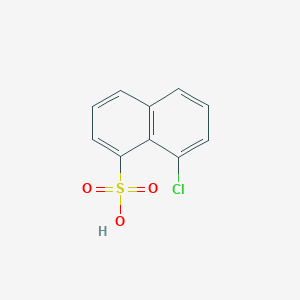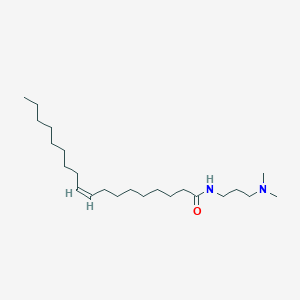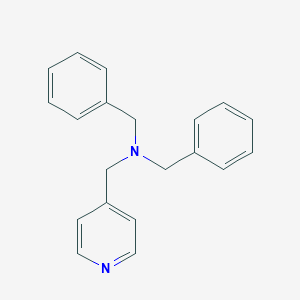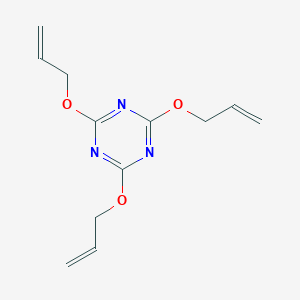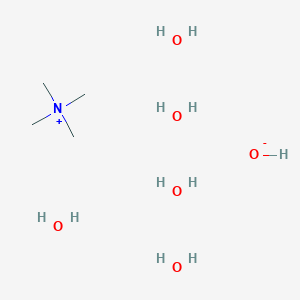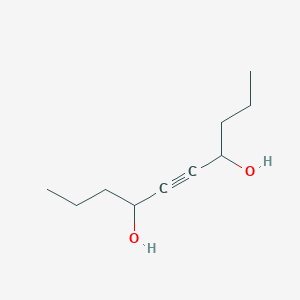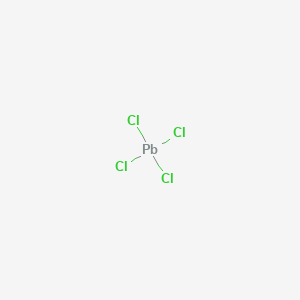
Lead tetrachloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lead Tetrachloride: An Overview Lead tetrachloride is a chemical compound that is commonly used in scientific research. It is a yellowish-brown crystalline powder that is soluble in water and other organic solvents. This compound is known for its high toxicity and has been used in various applications, including as a catalyst in organic reactions, as a reagent in analytical chemistry, and as a source of lead in the synthesis of other lead compounds. Synthesis Method Lead tetrachloride can be synthesized through various methods, including the reaction of lead with chlorine gas, the reaction of lead oxide with hydrochloric acid, and the reaction of lead acetate with hydrochloric acid. The most common method involves the reaction of lead with excess chlorine gas in a closed system, which results in the formation of lead tetrachloride. Scientific Research Application Lead tetrachloride has been widely used in scientific research due to its ability to form stable complexes with various ligands. It has been used as a catalyst in organic reactions, such as the Friedel-Crafts acylation and the chlorination of aromatic compounds. It has also been used as a reagent in analytical chemistry for the determination of various metals, including lead, copper, and iron. Mechanism of Action The mechanism of action of lead tetrachloride is not fully understood. However, it is believed that it reacts with various functional groups in organic molecules, such as carboxylic acids and alcohols, to form stable complexes. It also reacts with various metals to form metal complexes, which can be used as catalysts in organic reactions. Biochemical and Physiological Effects Lead tetrachloride is highly toxic and can cause severe damage to the liver and kidneys. It can also cause damage to the nervous system and lead to neurological disorders. Exposure to lead tetrachloride can also cause anemia, gastrointestinal problems, and reproductive problems. Advantages and Limitations for Lab Experiments The main advantage of lead tetrachloride in lab experiments is its ability to form stable complexes with various ligands. This makes it a useful reagent in analytical chemistry and a catalyst in organic reactions. However, its high toxicity and potential health hazards limit its use in lab experiments. Future Directions There are several future directions for the use of lead tetrachloride in scientific research. One potential application is in the synthesis of new lead compounds for use in organic reactions and as catalysts. Another potential application is in the development of new analytical methods for the determination of various metals. Additionally, further research is needed to fully understand the mechanism of action of lead tetrachloride and its potential health hazards.
Propriétés
Numéro CAS |
13463-30-4 |
|---|---|
Nom du produit |
Lead tetrachloride |
Formule moléculaire |
PbCl4 Cl4P |
Poids moléculaire |
349 g/mol |
Nom IUPAC |
tetrachloroplumbane |
InChI |
InChI=1S/4ClH.Pb/h4*1H;/q;;;;+4/p-4 |
Clé InChI |
PJYXVICYYHGLSW-UHFFFAOYSA-J |
SMILES |
Cl[Pb](Cl)(Cl)Cl |
SMILES canonique |
Cl[Pb](Cl)(Cl)Cl |
Autres numéros CAS |
13463-30-4 |
Synonymes |
lead tetrachloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



